5-Isopropoxy-6-methylpyridin-2-amine

Description

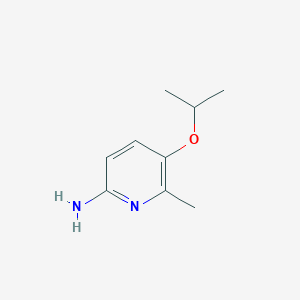

Chemical Structure and Key Features 5-Isopropoxy-6-methylpyridin-2-amine (IUPAC name: 6-methyl-5-(propan-2-yl)pyridin-2-amine; CAS No. 1540445-41-7) is a heterocyclic organic compound featuring a pyridine ring substituted with:

- A methyl group at the 6th position,

- An isopropoxy group (propan-2-yl) at the 5th position,

- An amine group at the 2nd position.

This substitution pattern confers distinct physicochemical properties, including moderate lipophilicity and enhanced stability compared to simpler aminopyridines.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

6-methyl-5-propan-2-yloxypyridin-2-amine |

InChI |

InChI=1S/C9H14N2O/c1-6(2)12-8-4-5-9(10)11-7(8)3/h4-6H,1-3H3,(H2,10,11) |

InChI Key |

QSQXQRQYUDZWPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-6-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed process. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with an appropriate arylboronic acid under controlled conditions .

Industrial Production Methods

Industrial production of 5-Isopropoxy-6-methylpyridin-2-amine may involve large-scale application of the Suzuki cross-coupling reaction. The process requires precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-6-methylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The isopropoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-Isopropoxy-6-methylpyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Isopropoxy-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular interactions and effects are essential to understand its full potential .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The table below highlights key structural analogs and their substitution patterns:

Reactivity and Stability

- 5-Isopropoxy-6-methylpyridin-2-amine : The isopropoxy group provides steric hindrance, reducing susceptibility to nucleophilic attacks compared to ethoxy analogs .

- 5-Ethoxy-6-methylpyridin-2-amine : The smaller ethoxy group increases reactivity in substitution reactions but may reduce metabolic stability .

- 5-Ethyl-6-methylpyridin-2-amine : The ethyl group enhances lipophilicity, making it more suitable for crossing biological membranes .

Biological Activity

5-Isopropoxy-6-methylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Molecular Formula : C11H16N2O

Molecular Weight : 192.26 g/mol

IUPAC Name : 5-Isopropoxy-6-methylpyridin-2-amine

Canonical SMILES : CC(C)OC1=C(N)C(=C(C=C1)C)N

The biological activity of 5-Isopropoxy-6-methylpyridin-2-amine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The compound has been studied for its potential as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies have shown that 5-Isopropoxy-6-methylpyridin-2-amine exhibits antimicrobial properties against various bacterial strains. Its efficacy is comparable to other known antimicrobial agents, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties : Research indicates that 5-Isopropoxy-6-methylpyridin-2-amine may protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine levels | |

| Neuroprotective | Decreased oxidative stress markers |

Table 2: Comparison with Related Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| 5-Isopropoxy-6-methylpyridin-2-amine | Moderate | High | Moderate |

| 4-Methylpyridine | Low | Moderate | Low |

| 2-Amino-6-methylpyridine | High | Low | High |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of 5-Isopropoxy-6-methylpyridin-2-amine revealed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections. -

Case Study on Anti-inflammatory Properties :

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of 5-Isopropoxy-6-methylpyridin-2-amine resulted in a marked decrease in serum levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory disorders. -

Neuroprotection Study :

Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with 5-Isopropoxy-6-methylpyridin-2-amine led to improved cell viability and reduced apoptosis, highlighting its neuroprotective potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.